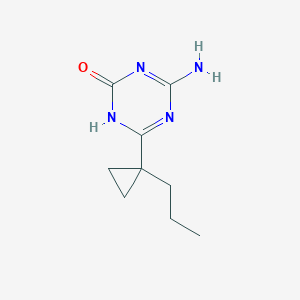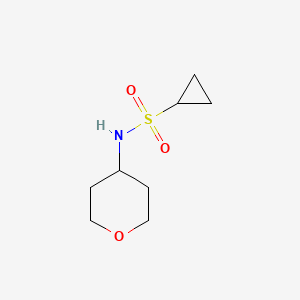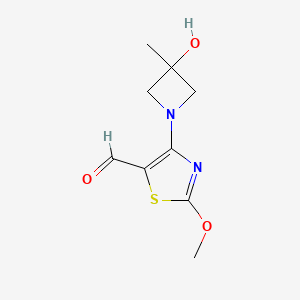
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a complex organic compound with a unique structure that includes an azetidine ring, a thiazole ring, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azetidine ring, the introduction of the thiazole ring, and the addition of the methoxy group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde: Shares a similar azetidine ring structure but differs in the substitution pattern on the benzaldehyde ring.
4-[(3-Hydroxy-3-methyl-azetidin-1-yl)methyl]-3H-thiophene-2-carboxylic acid: Contains a thiophene ring instead of a thiazole ring.
Uniqueness
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
特性
分子式 |
C9H12N2O3S |
|---|---|
分子量 |
228.27 g/mol |
IUPAC名 |
4-(3-hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H12N2O3S/c1-9(13)4-11(5-9)7-6(3-12)15-8(10-7)14-2/h3,13H,4-5H2,1-2H3 |
InChIキー |
FLFHUTFHWBWCJF-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1)C2=C(SC(=N2)OC)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


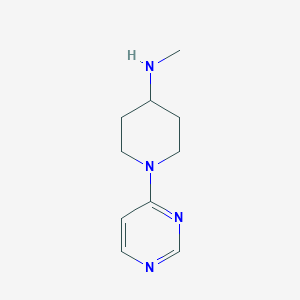
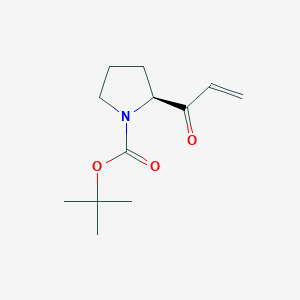
![1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13158923.png)
![1-[2-(Morpholin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13158927.png)
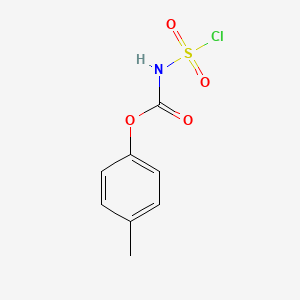
![Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158930.png)

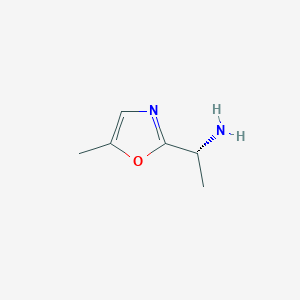
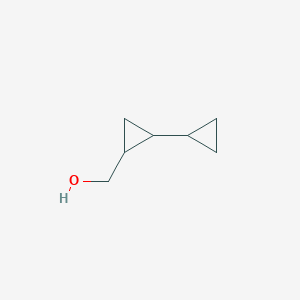
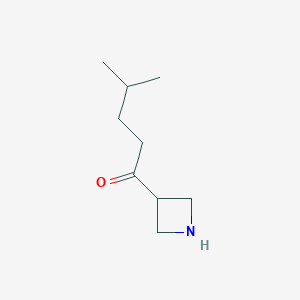
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B13158970.png)
